molecular formula C24H40O4 B607285 Elasnin CAS No. 68112-21-0

Elasnin

Numéro de catalogue: B607285
Numéro CAS: 68112-21-0
Poids moléculaire: 392.6 g/mol
Clé InChI: SNSPVFCYLPZTRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Structural Characteristics of Elasnin

This compound’s bioactive properties stem from its α-pyrone scaffold, a six-membered lactone ring with conjugated double bonds. Key structural features include:

  • A central 2-pyrone ring system.
  • Hydrophobic side chains that enhance membrane permeability .
  • Molecular weight of ~318.4 g/mol (empirical formula: C₁₈H₂₆O₄) .

Key Functional Groups

GroupRole in Bioactivity
α-Pyrone ringDisrupts biofilm matrix integrity via hydrophobic interactions .
Ester linkagesFacilitates binding to bacterial cell wall components .
Methyl branchesEnhances stability and penetration into biofilms .

Mechanistic Interactions with Biofilms

This compound exerts its effects through multi-modal mechanisms, primarily targeting MRSA biofilm formation and eradication:

Biofilm Matrix Disruption

  • Polysaccharide and eDNA Degradation : Confocal microscopy revealed a 70% reduction in polysaccharides and extracellular DNA (eDNA) within biofilms after this compound treatment .
  • Protease Activation : Upregulates hydrolases (e.g., IsaA, LytM) that degrade adhesive proteins and extracellular polymeric substances (EPS) .

Cell Division Interference

  • Virulence Factor Repression : Transcriptomic analysis showed downregulation of sarZ, a key regulator of virulence factors like adhesins and autolysins .
  • Cell Wall Defects : Scanning electron microscopy (SEM) demonstrated that 70% of this compound-treated MRSA cells exhibited collapsed cell walls and incomplete division septa .

Synergistic Effects with Antibiotics

This compound sensitizes MRSA to β-lactam antibiotics by weakening cell wall integrity:

ParameterElasnan-Treated CellsUntreated Cells
Penicillin G MIC0.8–4 μg/mL 4–20 μg/mL
Penicillin G MBC4–20 μg/mL >100 μg/mL

This synergy is attributed to:

  • Reduced expression of cell wall synthesis proteins (Mur family) .
  • Increased permeability to antibiotics due to cell wall defects .

Activity Against Resistant Strains

This compound exhibits enhanced efficacy against daptomycin-resistant MRSA (DAP-R):

StrainMBEC (μg/mL)Biofilm Cell Density Reduction
Wild-type MRSA2.5 15%
DAP-R MRSA0.625 53%

Proteomic profiling revealed that DAP-R strains exhibit:

  • Lower expression of membrane/cell wall proteins (e.g., adhesins) .
  • Dysregulated arginine biosynthesis pathways, weakening biofilm stability .

Ecological and Toxicological Profile

  • Low Cytotoxicity : this compound shows minimal toxicity to human cells (IC₅₀ > 100 μg/mL) .
  • Environmental Safety : Non-toxic to marine medaka fish embryos and adults .

Applications De Recherche Scientifique

Efficacy Against Pathogens

Elasnin has demonstrated potent activity against various bacterial strains:

  • Methicillin-Resistant Staphylococcus aureus (MRSA) : this compound has been shown to effectively inhibit and eradicate biofilms formed by MRSA with low cytotoxicity and minimal risk of developing resistance. In laboratory settings, it achieved a minimum biofilm eradication concentration (MBEC) significantly lower than traditional antibiotics .
  • Daptomycin-Resistant Strains : Research indicates that this compound is particularly effective against daptomycin-resistant MRSA strains. It not only eradicates biofilms but also exhibits superior activity compared to standard treatments, making it a promising candidate for clinical applications where resistant strains are prevalent .
  • Marine Biofilms : Beyond its medical applications, this compound has also been found effective against marine biofilms. Its ability to inhibit biofilm formation in marine environments suggests potential applications in preventing biofouling in maritime industries .

Clinical Implications

The potential clinical applications of this compound are vast:

  • Chronic Wound Management : Given its efficacy against chronic wound biofilms, this compound could be integrated into treatment protocols for chronic wounds infected with resistant bacteria .
  • Combination Therapy : Due to its mechanism of enhancing the efficacy of beta-lactam antibiotics against previously resistant strains, this compound may serve as an adjuvant in combination therapies for serious infections .

Case Studies

Several studies have documented the effectiveness of this compound:

  • Biofilm Eradication Study : A study published in Frontiers in Microbiology demonstrated that this compound could eradicate pre-formed MRSA biofilms with minimal cytotoxicity. The study utilized multi-omics approaches to elucidate the mechanisms involved .
  • Daptomycin Resistance Analysis : Research highlighted that this compound significantly reduces biofilm density in daptomycin-resistant MRSA strains compared to wild-type strains, showcasing its superior activity through detailed proteomic analysis .
  • Marine Biofouling Prevention : Another study focused on the application of this compound in marine environments, where it effectively inhibited biofilm formation by various marine bacterial strains .

Activité Biologique

Elasnin, a small molecule characterized by its 2-pyrone structure, has emerged as a significant compound in the field of microbiology due to its potent antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in biofilm eradication, and implications for clinical applications.

This compound's primary mechanism involves the disruption of biofilm formation and the eradication of pre-formed biofilms. Recent studies have demonstrated that this compound effectively inhibits biofilm formation in MRSA with low cytotoxicity and minimal risk of resistance development. Key findings include:

  • Biofilm Matrix Disruption : this compound induces destruction of the biofilm matrix in a time-dependent manner, significantly affecting cell division during the exponential growth phase by repressing virulence factor expression. This leads to cells that are more susceptible to conventional antibiotics such as penicillin G .
  • Gene Regulation : The compound has been shown to influence gene expression significantly, particularly through the regulation of the sarZ gene, which is crucial for biofilm formation and virulence in MRSA .

Efficacy Against Daptomycin-Resistant Strains

Research indicates that this compound exhibits superior activity against daptomycin-resistant MRSA strains compared to wild-type strains. In these studies:

  • Lower Expression of Pathogenic Proteins : Daptomycin-resistant strains showed reduced expression of key proteins involved in pathogenesis and cell adhesion after treatment with this compound. This resulted in weaker biofilm development compared to untreated controls .
  • Proteomic Changes : Transcriptomic analyses revealed that this compound treatment led to significant downregulation of the mprF gene associated with resistance mechanisms, enhancing its efficacy against resistant strains .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through various methodologies:

  • Biofilm Eradication Studies :
    • In a controlled study, this compound was applied to pre-formed MRSA biofilms, resulting in a marked reduction in biomass and viability, demonstrating its potential for treating chronic infections .
  • Multi-Omics Approaches :
    • Using multi-omics techniques, including transcriptomics and proteomics, researchers have mapped out the cellular responses to this compound treatment. These studies identified critical pathways affected by this compound, providing insights into its mode of action .
  • Marine Biofilms :
    • Initial research on this compound's efficacy against marine biofilms has also been promising. It demonstrated high efficiency in inhibiting marine biofouling organisms, suggesting potential applications beyond human pathogens .

Comparative Efficacy Table

Study Focus Findings Reference
Biofilm Formation InhibitionThis compound inhibits MRSA biofilm formation with low cytotoxicity
Resistance Against DaptomycinSuperior activity against daptomycin-resistant strains
Gene Expression AlterationDownregulation of mprF and other pathogenic genes
Marine Biofilm ActivityEffective against marine biofouling organisms

Propriétés

IUPAC Name

3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSPVFCYLPZTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00987589
Record name 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68112-21-0
Record name Elasnin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.